1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one

Vue d'ensemble

Description

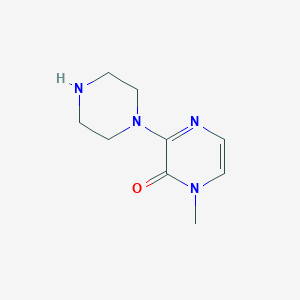

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a piperazine substituent

Méthodes De Préparation

The synthesis of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Analyse Des Réactions Chimiques

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.

Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified piperazine derivatives .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one is C₁₁H₁₄N₄O. The compound features a dihydropyrazinone structure with a piperazine moiety, which is significant for its biological interactions. The synthesis typically involves multi-step reactions, including cyclization processes such as the Ugi reaction, where isocyanides react with aldehydes and amines to form complex structures.

Structural Comparisons

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanoic acid | Contains piperazine and aromatic groups | Known for selective binding to serotonin receptors |

| 5-bromo-3-[5-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]pyridin-2-yl]amino]-1-methylpyridin-2-one | Incorporates pyridine rings | Exhibits anti-cancer properties |

| Heteroaryl pyridone compounds | Diverse heteroatom substitutions | Potentially broad spectrum of biological activities |

This table highlights the diversity within the chemical class and underscores how specific substitutions can influence biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of novel compounds derived from pyrazine scaffolds. For example:

- Antitubercular Agents : Research has demonstrated that modifications to pyrazinamide derivatives can yield compounds with enhanced efficacy against tuberculosis . While this compound has not been directly evaluated in this context, its structural framework suggests potential for similar applications.

- Dopamine Receptor Interaction : Various studies have confirmed that compounds structurally related to this compound exhibit biased agonism or antagonism at dopamine receptors based on their specific substitutions. This finding is pivotal for designing drugs that minimize side effects while maximizing therapeutic effects.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The piperazine ring plays a crucial role in binding to the active sites of target enzymes, leading to inhibition of their activity .

Comparaison Avec Des Composés Similaires

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds such as:

Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which also feature a piperazine ring and are used in medicinal chemistry.

Pyrazinone derivatives: Compounds like pyrazolo[1,5-a]pyrimidines, which share a similar core structure and are used in various applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperazine and pyrazinone rings, which confer distinct chemical and biological properties .

Activité Biologique

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a modulator of dopamine receptors. Its unique structural features, including a dihydropyrazinone core and piperazine substituent, contribute to its biological activities and applications.

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 194.23 g/mol

- CAS Number : 1343640-83-4

The compound primarily acts as a modulator of dopamine D2 receptors, which are critical in various neurological conditions. Its interaction with these receptors can lead to biased agonism or antagonism, depending on the specific substitutions on the molecule. This property is essential for understanding its therapeutic potential and possible side effects.

Biological Activity

This compound has shown promise in several biological assays:

- Dopamine Receptor Modulation : It selectively interacts with dopamine D2 receptors, influencing neurotransmission pathways associated with mood and cognition.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, which could be beneficial in treating various disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanoic acid | Contains piperazine and aromatic groups | Selective binding to serotonin receptors |

| 5-bromo-3-[5-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]pyridin-2-yl]amino]-1-methylpyridin-2-one | Incorporates pyridine rings | Exhibits anti-cancer properties |

| Heteroaryl pyridone compounds | Diverse heteroatom substitutions | Broad spectrum of biological activities |

This comparison highlights the unique aspects of this compound that may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

- Dopamine D2 Receptor Studies : Research indicates that this compound can modulate receptor activity in vitro, suggesting its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease.

- Neuroprotective Effects : Preliminary animal studies have shown that it may exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.

- Synthesis and Derivatives : Various synthetic routes have been developed to create derivatives of this compound that enhance its biological activity or reduce side effects. For example, modifications to the piperazine ring have been explored to improve selectivity for dopamine receptor subtypes .

Propriétés

IUPAC Name |

1-methyl-3-piperazin-1-ylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-5-4-11-8(9(12)14)13-6-2-10-3-7-13/h4-5,10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCDYXGPYXLQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.